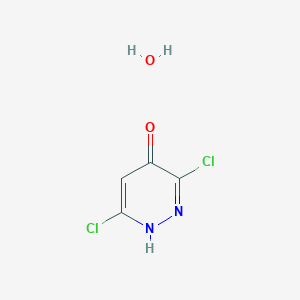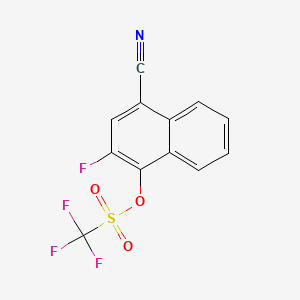
4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C12H5F4NO3S It is known for its unique structure, which includes a cyano group, a fluoro substituent, and a trifluoromethanesulfonate group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a naphthalene derivative. One common method is the reaction of 4-cyano-2-fluoro-1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include substituted naphthalenes with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Reduction Reactions: Amino derivatives of the original compound.
科学的研究の応用
4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthalene core.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate depends on the specific reaction or application. In substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the introduction of nucleophiles. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
類似化合物との比較
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used in the synthesis of pharmaceuticals.
2-Fluoro-1-naphthyl Trifluoromethanesulfonate: Similar structure but lacks the cyano group, affecting its reactivity and applications.
Uniqueness: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate is unique due to the combination of its functional groups, which provide a balance of electronic effects and reactivity. This makes it a versatile compound in various chemical reactions and applications.
特性
分子式 |
C12H5F4NO3S |
|---|---|
分子量 |
319.23 g/mol |
IUPAC名 |
(4-cyano-2-fluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H5F4NO3S/c13-10-5-7(6-17)8-3-1-2-4-9(8)11(10)20-21(18,19)12(14,15)16/h1-5H |
InChIキー |
KACBHHQYGYMAEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OS(=O)(=O)C(F)(F)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


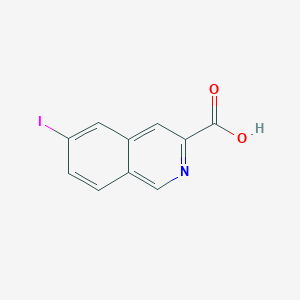
![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)

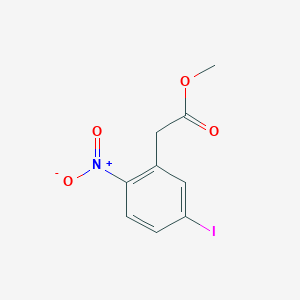
![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
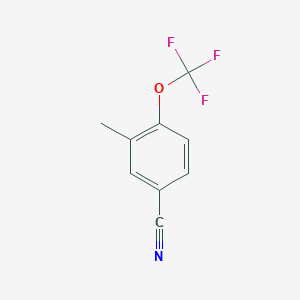
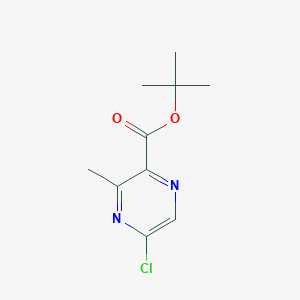
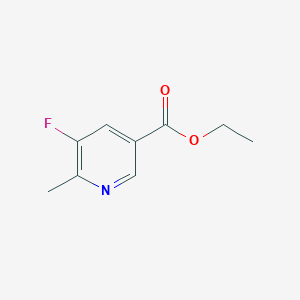
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
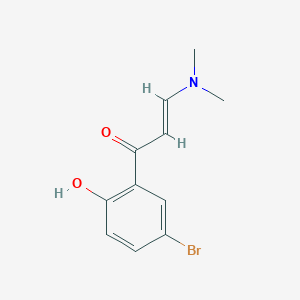
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)

